

Preparation of Fieser's Solution for Oxygen Scavenging: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dithionous acid*

Cat. No.: *B092597*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation and application of Fieser's solution, a highly effective oxygen scavenger. The protocols outlined below are intended for laboratory use by trained personnel.

Introduction

Fieser's solution is a chemical mixture used to remove oxygen from inert gas streams and enclosed environments. Developed by chemist Louis F. Fieser, this solution is particularly valuable in experimental setups where an anaerobic atmosphere is required to prevent the oxidation of sensitive reagents or products. Its applications are widespread in chemical research and are of particular interest in drug development, where the stability of compounds can be compromised by the presence of oxygen. The solution is characterized by a deep blood-red color when active, which fades to yellow or brown upon exhaustion, providing a convenient visual indicator of its oxygen-scavenging capacity.

Principle of Operation

The oxygen scavenging activity of Fieser's solution is based on the reduction of dissolved oxygen by sodium dithionite (also known as sodium hydrosulfite) in a strongly alkaline medium. The reaction is catalyzed by sodium anthraquinone-2-sulfonate. In this catalytic cycle, the anthraquinone sulfonate is first reduced by the dithionite to the corresponding hydroquinone,

which is then readily oxidized back to the quinone by dissolved oxygen. This rapid cycling allows for the efficient removal of oxygen.

Experimental Protocols

Preparation of Fieser's Solution

This protocol is adapted from the original method described by Louis F. Fieser.

Materials:

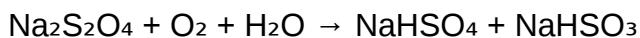
- Potassium hydroxide (KOH)
- Sodium anthraquinone-2-sulfonate
- Sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$), also known as sodium hydrosulfite (use a fresh, high-quality reagent)
- Distilled or deionized water
- A flask or beaker
- A heating plate or water bath
- A stirring mechanism (e.g., magnetic stirrer and stir bar)

Procedure:

- In a suitable flask or beaker, dissolve 20 g of potassium hydroxide in 100 mL of distilled water. Exercise caution as this process is exothermic. Allow the solution to cool to near room temperature.
- To the alkaline solution, add 2 g of sodium anthraquinone-2-sulfonate and stir until it is completely dissolved. The solution will typically take on a reddish-orange color.
- Gently warm the solution to approximately 40-50°C.
- While stirring, carefully add 15 g of sodium dithionite to the warm solution.

- Continue to stir the solution until the dithionite has fully dissolved and the solution develops a deep, blood-red color. This indicates the formation of the active oxygen-scavenging species.
- Once the deep red color is achieved, stop warming and allow the solution to cool to room temperature.
- The solution is now ready for use. For applications requiring the removal of oxygen from a gas stream, the gas can be bubbled through the solution using a gas washing bottle or a similar apparatus.

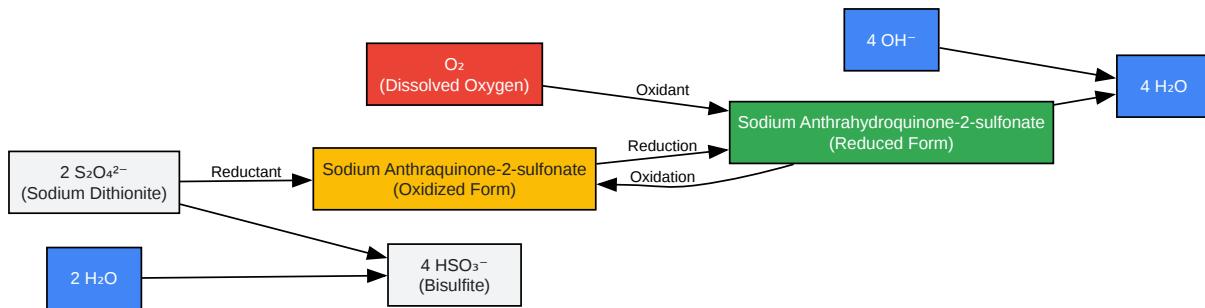
Safety Precautions:


- Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Potassium hydroxide is a corrosive caustic. Handle with extreme care to avoid skin and eye contact.
- Sodium dithionite is a strong reducing agent and can be flammable upon contact with moisture and air. Handle in a well-ventilated area and avoid creating dust.
- The preparation should be carried out in a fume hood.

Data Presentation

While specific quantitative data on the total oxygen absorption capacity of Fieser's solution is not extensively published in a standardized format, the performance is dependent on the concentration of the active components, particularly sodium dithionite. The reaction stoichiometry provides a theoretical basis for its capacity.

Component	Molar Mass (g/mol)	Moles in 100 mL solution
Sodium Dithionite (Na ₂ S ₂ O ₄)	174.11	~0.086
Oxygen (O ₂)	32.00	-


The simplified overall reaction for the consumption of oxygen by sodium dithionite is:

Based on this stoichiometry, one mole of sodium dithionite reacts with one mole of oxygen. Therefore, the prepared 100 mL of Fieser's solution containing approximately 0.086 moles of sodium dithionite can theoretically absorb up to 0.086 moles of oxygen.

Visualization of the Oxygen Scavenging Mechanism

The following diagram illustrates the catalytic cycle of Fieser's solution in the removal of molecular oxygen.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of Fieser's solution for oxygen scavenging.

Concluding Remarks

Fieser's solution remains a reliable and effective method for creating anaerobic conditions in a laboratory setting. Its simple preparation and the visual indication of its activity make it a practical choice for a wide range of applications in research and development. Proper handling and adherence to safety protocols are essential for its safe and effective use. The stability of the solution is limited, and it should be freshly prepared for optimal performance. The color change from a deep red to brown or the formation of a precipitate signals that the solution has been exhausted and should be replaced.

- To cite this document: BenchChem. [Preparation of Fieser's Solution for Oxygen Scavenging: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092597#preparation-of-fieser-s-solution-for-oxygen-scavenging>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com